molecular formula C17H14O6 B1253074 Odoratin CAS No. 53948-00-8

Odoratin

Cat. No.: B1253074
CAS No.: 53948-00-8
M. Wt: 314.29 g/mol
InChI Key: BYNYZQQDQIQLSO-UHFFFAOYSA-N
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Description

Odoratin is a pseudoguaianolide compound isolated from the plant Hymenoxis odorata DC. It is a sesquiterpene lactone with a molecular formula of C15H22O4. The compound is known for its bitter taste, which is characteristic of many sesquiterpene lactones .

Preparation Methods

Synthetic Routes and Reaction Conditions: Odoratin can be synthesized through various methods. One efficient method involves the Suzuki coupling reaction. This process includes site-selective bromination followed by coupling with aryl or alkyl groups . The key steps in the synthesis are:

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as Hymenoxis odorata DC. The plant material is subjected to ethanol extraction, followed by chromatographic separation to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Odoratin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Odoratin has several scientific research applications, including:

Mechanism of Action

The mechanism of action of odoratin involves its interaction with various molecular targets and pathways. It is known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to the disruption of microtubule dynamics, ultimately causing cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with specific proteins and enzymes makes it a valuable tool in cancer research .

Comparison with Similar Compounds

Odoratin is structurally similar to other sesquiterpene lactones, such as glaziovianin A. it is unique in its specific stereochemistry and biological activity . Similar compounds include:

Properties

IUPAC Name

7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-14-4-3-9(5-12(14)18)11-8-23-15-7-13(19)16(22-2)6-10(15)17(11)20/h3-8,18-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNYZQQDQIQLSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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